molecular formula C23H25NO6 B15271844 5-(1,3-Dioxolan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid

5-(1,3-Dioxolan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid

Cat. No.: B15271844
M. Wt: 411.4 g/mol
InChI Key: TXJYSZJEMZMZKY-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is a complex organic compound that features a dioxolane ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid typically involves multiple steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Introduction of the Fmoc Group: The Fmoc group is usually introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling with Pentanoic Acid: The final step involves coupling the dioxolane and Fmoc-protected amine with pentanoic acid using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring or the pentanoic acid chain.

    Reduction: Reduction reactions may target the carbonyl groups within the compound.

    Substitution: Substitution reactions can occur at various positions, especially where the Fmoc group is involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of peptides and other bioactive compounds.

Biology

In biological research, it may serve as a probe or a precursor for the synthesis of biologically active molecules.

Medicine

Potential medical applications include its use in drug development, particularly as a precursor for compounds with therapeutic properties.

Industry

In industry, it might be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action for compounds like 5-(1,3-Dioxolan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid often involves interactions with specific molecular targets such as enzymes or receptors. The dioxolane ring and Fmoc group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-yl)-2-amino-pentanoic acid: Lacks the Fmoc group, which may affect its reactivity and applications.

    Fmoc-protected amino acids: Share the Fmoc group but differ in the side chain structure.

Uniqueness

The presence of both the dioxolane ring and the Fmoc group in 5-(1,3-Dioxolan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid makes it unique compared to other compounds

Properties

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

5-(1,3-dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C23H25NO6/c25-22(26)20(10-5-11-21-28-12-13-29-21)24-23(27)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-21H,5,10-14H2,(H,24,27)(H,25,26)

InChI Key

TXJYSZJEMZMZKY-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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